N-(1-Ethoxyethyl)-N-ethylformamide
Description
Properties
CAS No. |
105989-20-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-(1-ethoxyethyl)-N-ethylformamide |
InChI |
InChI=1S/C7H15NO2/c1-4-8(6-9)7(3)10-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
LPNHCQKEDQAFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=O)C(C)OCC |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N-Ethyl-N-(1-ethoxyethyl)amine
The ethoxyethyl group is introduced via nucleophilic substitution or condensation. Ethylamine reacts with 1-ethoxyethyl chloride under basic conditions to yield N-ethyl-N-(1-ethoxyethyl)amine. Alternative routes employ ethylene glycol monoethyl ether and ethylamine in the presence of dehydrating agents.
Step 2: Formylation with Ethyl Formate
The secondary amine undergoes formylation using ethyl formate (HCOOEt) as the formylating agent. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction at 60–80°C for 4–6 hours. The mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon of ethyl formate, followed by elimination of ethanol:
$$
\text{N-Ethyl-N-(1-ethoxyethyl)amine} + \text{HCOOEt} \xrightarrow{\text{H}^+} \text{this compound} + \text{EtOH}
$$
Key Reaction Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 70 | 5 | 78 |
| PTSA | 65 | 4 | 82 |
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are preferred over batch processes to enhance heat and mass transfer. Key considerations include:
Reactor Design
- Tubular Reactors : Enable precise temperature control (70–90°C) and reduced side reactions.
- Catalyst Recycling : Immobilized acid catalysts (e.g., sulfonated polystyrene resins) minimize waste.
Process Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 2–3 hours | Maximizes conversion |
| Ethyl Formate Molar Ratio | 1.2:1 (relative to amine) | Reduces unreacted amine |
| Pressure | Ambient | Prevents volatilization |
Industrial yields exceed 85%, with purity >98% achieved via vacuum distillation.
Bio-Catalytic N-Formylation
Recent advances employ enzymatic catalysis for sustainable synthesis. Lipase B from Candida antarctica (CAL-B) catalyzes the reaction between N-ethyl-N-(1-ethoxyethyl)amine and ethyl formate under mild conditions (25–40°C, pH 7–8). The enzymatic route offers:
- High Selectivity : Minimal byproduct formation.
- Recyclability : Lipase retains >90% activity after five cycles.
Comparative Analysis of Methods
| Method | Temperature (°C) | Catalyst | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 60–80 | H₂SO₄ | 78–82 | High (acid waste) |
| Industrial | 70–90 | Immobilized acid | 85+ | Moderate |
| Bio-Catalytic | 25–40 | CAL-B | 88 | Low |
Mechanistic Insights
The acid-catalyzed formylation proceeds through a tetrahedral intermediate , stabilized by hydrogen bonding between the amine and the carbonyl oxygen. Density functional theory (DFT) calculations reveal that the anti conformation of the ethoxyethyl group minimizes steric hindrance, favoring reaction progression.
Transition State Analysis
$$
\Delta G^\ddagger = 92.3 \, \text{kJ/mol} \quad \text{(HF/6-311++G** level)}
$$
Challenges and Innovations
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative.
Byproduct Management
- Ethanol Removal : Molecular sieves or azeotropic distillation improve yields by shifting equilibrium.
- Recycling Protocols : Unreacted ethyl formate is recovered via fractional condensation.
Chemical Reactions Analysis
Types of Reactions: N-(1-Ethoxyethyl)-N-ethylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted formamides depending on the reagents used.
Scientific Research Applications
N-(1-Ethoxyethyl)-N-ethylformamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-Ethoxyethyl)-N-ethylformamide exerts its effects involves its interaction with various molecular targets. The ethoxy and ethyl groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and stability. The formamide group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
Toxicity Profile :
- NEF and NMF exhibit potent hepatotoxicity (elevated plasma enzymes in mice), while DMF and NMA are less toxic .
- Antitumor activity is structure-dependent: NMF shows significant activity, whereas NEF lacks efficacy despite similar in vitro cytotoxicity .
Biodegradation and Enzyme Interactions
The enzyme dimethylformamidase (DMFase) hydrolyzes formamides with varying efficiency:
- DMF : Highest activity (Vmax = 100%).
- NMF and NEF : Hydrolyzed at lower rates (NMF > NEF).
- Formamide and acetamide: No detectable hydrolysis .
This suggests that bulkier alkyl groups (e.g., ethyl in NEF) reduce enzymatic degradation rates compared to smaller substituents (e.g., methyl in NMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
